molecular formula C21H14N4O4 B4901250 2,5-bis(4-nitrophenyl)-4-phenyl-1H-imidazole

2,5-bis(4-nitrophenyl)-4-phenyl-1H-imidazole

Cat. No.: B4901250
M. Wt: 386.4 g/mol
InChI Key: QOEGTCHMRMAGBN-UHFFFAOYSA-N
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Description

2,5-bis(4-nitrophenyl)-4-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two nitrophenyl groups and one phenyl group attached to the imidazole ring

Preparation Methods

The synthesis of 2,5-bis(4-nitrophenyl)-4-phenyl-1H-imidazole typically involves the condensation of benzil with 4-nitrobenzaldehyde in the presence of ammonium acetate. The reaction is carried out in glacial acetic acid under reflux conditions. The resulting product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,5-bis(4-nitrophenyl)-4-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-bis(4-nitrophenyl)-4-phenyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Materials Science: The compound is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

Mechanism of Action

The mechanism of action of 2,5-bis(4-nitrophenyl)-4-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2,5-bis(4-nitrophenyl)-4-phenyl-1H-imidazole include other nitrophenyl-substituted imidazoles These compounds share similar structural features but may differ in the number and position of nitro groups or other substituents

Some similar compounds include:

  • 2,4,5-tris(4-nitrophenyl)-1H-imidazole
  • 2,5-bis(4-nitrophenyl)-1H-imidazole
  • 2,5-bis(4-aminophenyl)-4-phenyl-1H-imidazole

These compounds can be compared based on their chemical properties, reactivity, and applications in various fields.

Properties

IUPAC Name

2,5-bis(4-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4/c26-24(27)17-10-6-15(7-11-17)20-19(14-4-2-1-3-5-14)22-21(23-20)16-8-12-18(13-9-16)25(28)29/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEGTCHMRMAGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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